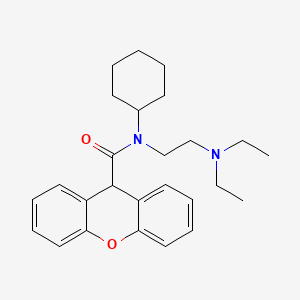![molecular formula C12H8N2O4S B14736193 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid CAS No. 6285-15-0](/img/structure/B14736193.png)
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H8N2O4S and a molecular weight of 276.27 g/mol This compound is characterized by the presence of a nitropyridine ring attached to a benzoic acid moiety through a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid typically involves the reaction of 5-nitropyridine-2-thiol with 2-bromobenzoic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-[(5-Aminopyridin-2-yl)sulfanyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The sulfanyl linkage allows for the formation of covalent bonds with target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
2-[(5-Nitropyridin-2-yl)thio]benzoic acid: Similar structure but with a thio linkage instead of a sulfanyl linkage.
2-[(5-Nitropyridin-2-yl)oxy]benzoic acid: Similar structure but with an oxy linkage instead of a sulfanyl linkage.
2-[(5-Nitropyridin-2-yl)amino]benzoic acid: Similar structure but with an amino linkage instead of a sulfanyl linkage.
Uniqueness
2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
6285-15-0 |
|---|---|
分子式 |
C12H8N2O4S |
分子量 |
276.27 g/mol |
IUPAC 名称 |
2-(5-nitropyridin-2-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-12(16)9-3-1-2-4-10(9)19-11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) |
InChI 键 |
SUSSSASTTWVZSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


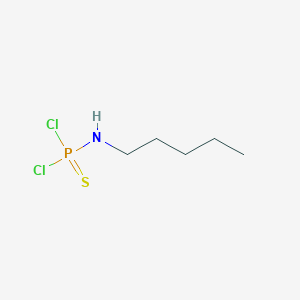


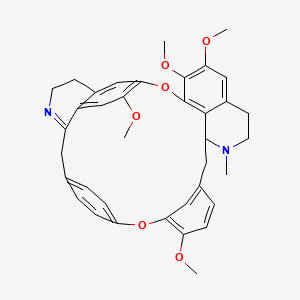
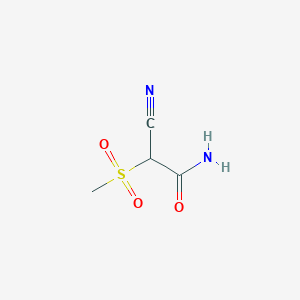
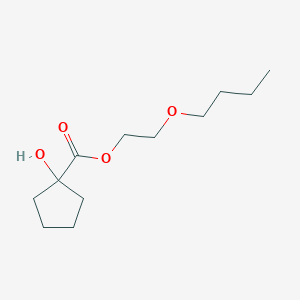
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
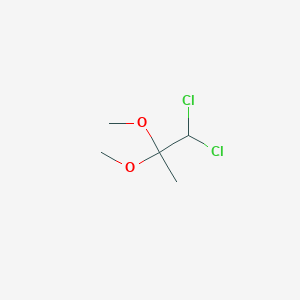
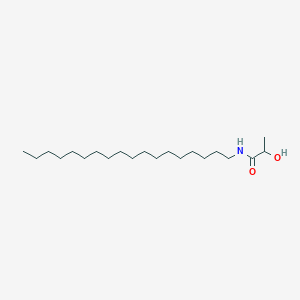
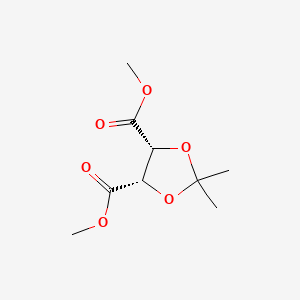
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)


